molecular formula C10H7ClN2S B14617494 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- CAS No. 59775-49-4

2-Thiazolamine, N-[(4-chlorophenyl)methylene]-

Cat. No.: B14617494
CAS No.: 59775-49-4
M. Wt: 222.69 g/mol
InChI Key: GESPBYOSRFLVNL-UHFFFAOYSA-N
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Description

2-Thiazolamine, N-[(4-chlorophenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is refluxed for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolamine, N-[(4-chlorophenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Explored for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, N-[(4-chlorophenyl)methylene]- stands out due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other thiazole derivatives. This structural feature contributes to its higher efficacy in antimicrobial and anticancer applications .

Properties

CAS No.

59775-49-4

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-7H

InChI Key

GESPBYOSRFLVNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC=CS2)Cl

Origin of Product

United States

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